molecular formula C18H17F3N2O4 B2612412 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 2034362-21-3

6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B2612412
CAS No.: 2034362-21-3
M. Wt: 382.339
InChI Key: AJCDHKAMIQKXBH-UHFFFAOYSA-N
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Description

6-(Oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a high-purity chemical reagent designed for research applications. This pyridine-3-carboxamide derivative is structurally characterized by two key pharmacophores: an aryl carboxamide moiety featuring a 4-(trifluoromethoxy)phenyl group attached to the carboxamide nitrogen, and an oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent at the pyridine's 6-position . The trifluoromethoxy group is known to enhance metabolic stability and binding affinity in bioactive molecules, while the oxane group is a notable structural feature that may improve solubility and pharmacokinetic properties compared to simpler alkoxy chains . Compounds within the pyridine carboxamide class have demonstrated significant potential in pharmaceutical research, particularly as sodium channel (Nav1.8) inhibitors for investigating pain pathways and multiple sclerosis . Furthermore, structurally related pyridine-3-carboxamide analogs have shown promising antimicrobial properties in agricultural research, specifically against bacterial wilt pathogens like Ralstonia solanacearum . The presence of the amide linkage is crucial for biological activity, serving as a key pharmacophoric element that enables interaction with various enzymatic targets . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. All necessary quality control documentation is available upon request.

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c19-18(20,21)27-15-4-2-13(3-5-15)23-17(24)12-1-6-16(22-11-12)26-14-7-9-25-10-8-14/h1-6,11,14H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCDHKAMIQKXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 4-hydroxyoxane with 6-chloropyridine-3-carboxamide under basic conditions to form the oxan-4-yloxy derivative. This intermediate is then reacted with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The oxan-4-yloxy group contributes to the compound’s stability and solubility, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (CAS/Code) Core Structure Position 6 Substitution Aryl Group (Amide) Primary Activity Source Evidence
6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide Pyridine-3-carboxamide Oxan-4-yloxy (tetrahydrofuran) 4-(Trifluoromethoxy)phenyl Inferred: Sodium channel modulation? N/A
Telacebec (Q203; CAS 1334719-95-7) Imidazo[1,2-a]pyridine Chloro, Ethyl 4-[4-(4-Trifluoromethoxy)phenylpiperidin-1-yl]benzyl Antitubercular (inhibits cytochrome bd oxidase) 3, 4, 9
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidinyl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide (CAS 1492952-76-7) Pyridine-3-carboxamide (3R)-3-Hydroxypyrrolidinyl 4-(Chlorodifluoromethoxy)phenyl Inferred: Kinase or ion channel targeting (patented scaffold) 2, 8
Compound H (N-(3-((4-(benzyloxy)piperidinyl)triazinyl)phenyl)acetamide) Triazine-linked pyridine Benzyloxy-piperidinyl-triazine Phenylacetamide Sodium channel inhibition (pain models) 1

Critical Analysis of Substituent Effects

Position 6 Modifications

  • Oxan-4-yloxy (Target Compound) : The tetrahydrofuran group may enhance solubility and metabolic stability compared to bulkier substituents (e.g., adamantyl in ’s analog) .
  • Chloro/Ethyl (Telacebec) : Electron-withdrawing groups enhance electrophilic reactivity, critical for covalent or allosteric interactions in tuberculosis targets .

Aryl Group Variations

  • 4-Trifluoromethoxy (Target Compound) : The trifluoromethoxy group balances lipophilicity (logP ~3.5–4.0) and resistance to oxidative metabolism, a feature shared with Telacebec .
  • 4-Chlorodifluoromethoxy (CAS 1492952-76-7) : Increased halogenation improves target binding but raises toxicity risks .
  • Benzyloxy-piperidinyl-triazine (Compound H) : Extended aromatic systems may reduce solubility, limiting bioavailability .

Pharmacological and Developmental Insights

  • Telacebec (Q203): Advanced to clinical trials for tuberculosis, demonstrating efficacy at nanomolar concentrations (IC₅₀ = 2.7 nM) . Its imidazo-pyridine core confers rigidity, enhancing target engagement compared to simpler pyridines.
  • Triazine-Linked Analogs (Compound H) : Showed efficacy in pain models (ED₅₀ = 10 mg/kg) but were discontinued due to off-target effects .

Biological Activity

6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C16H16F3N3O3
  • Molecular Weight : 357.31 g/mol

This compound features a pyridine ring substituted with a trifluoromethoxy phenyl group and an oxan-4-yloxy moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to antiproliferative effects on cancer cells.

Inhibition of Kinase Activity

Research indicates that this compound may act as a kinase inhibitor, similar to other derivatives that have shown significant activity against specific kinases involved in cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical in tumor growth and survival .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed in these studies:

Cell LineIC50 (µM)
Human colorectal adenocarcinoma (Caco-2)37.4
Colon carcinoma (HCT-116)8.9

These results indicate that the compound exhibits significant antiproliferative activity, particularly against HCT-116 cells, which express both wild-type and mutant PI3Kα .

Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives similar to this compound evaluated their biological activities using molecular docking techniques. The study revealed that these compounds effectively bind to the active site of PI3Kα, suggesting their potential as anticancer agents .

Study 2: Gene Expression Analysis

Another investigation analyzed the effects of this compound on gene expression related to the PI3K/AKT signaling pathway. Treatment with the compound resulted in a significant reduction in PI3K and AKT gene expression while increasing the expression of the pro-apoptotic gene BAD. This suggests that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways .

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